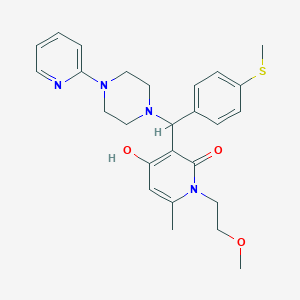

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(methylthio)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one

Description

The compound 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(methylthio)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with:

- 1-(2-Methoxyethyl): Enhances solubility via ether linkage.

- 4-Hydroxy group: Potential hydrogen-bond donor for target interactions.

- 6-Methyl group: Contributes to steric and electronic modulation.

- 3-Position complex substituent: Combines a lipophilic 4-(methylthio)phenyl group and a 4-(pyridin-2-yl)piperazine moiety, likely influencing receptor binding and pharmacokinetics .

Properties

IUPAC Name |

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[(4-methylsulfanylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O3S/c1-19-18-22(31)24(26(32)30(19)16-17-33-2)25(20-7-9-21(34-3)10-8-20)29-14-12-28(13-15-29)23-6-4-5-11-27-23/h4-11,18,25,31H,12-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRFHQDDCALYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)SC)N3CCN(CC3)C4=CC=CC=N4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula: C₁₈H₂₃N₃O₂S

- Molecular Weight: 345.46 g/mol

Structural Features

- Hydroxy Group: Contributes to hydrogen bonding and solubility.

- Methoxyethyl Group: Enhances lipophilicity, potentially improving cellular uptake.

- Methylthio Group: May influence metabolic stability and binding affinity.

- Pyridinyl and Piperazinyl Moieties: Associated with various pharmacological activities, including neuropharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, a study on related pyridine derivatives demonstrated potent antibacterial and antifungal activities, suggesting that the structural components of the compound may confer similar effects .

Antioxidant Properties

The compound's potential as an antioxidant has been evaluated using various assays such as DPPH and ABTS. These tests measure the ability of a substance to scavenge free radicals. Preliminary results indicate that the compound shows moderate antioxidant activity, which may be beneficial in preventing oxidative stress-related damage in cells .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been noted in related studies. For example, compounds with similar structures have been shown to inhibit cholinesterases, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine, thereby enhancing cognitive function .

Case Studies

-

Study on Antimicrobial Activity:

- Researchers synthesized a series of pyridine derivatives, including variations of the target compound.

- Results indicated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance antimicrobial efficacy.

- Antioxidant Activity Assessment:

Research Findings Summary Table

| Activity | Methodology | Findings |

|---|---|---|

| Antimicrobial | Agar diffusion method | Significant activity against E. coli and S. aureus |

| Antioxidant | DPPH and ABTS assays | Moderate scavenging activity; effective in reducing oxidative stress |

| Enzyme Inhibition | Cholinesterase inhibition assay | Inhibitory effects comparable to known inhibitors |

Scientific Research Applications

Neurological Disorders

Research indicates that this compound may play a significant role in treating neurological disorders, particularly through its interaction with serotonin receptors. It has shown potential as a modulator of the 5-HT1A and 5-HT2A subtypes, which are critical in managing conditions such as anxiety and depression.

Case Study: Antidepressant Effects

In animal models, administration of this compound resulted in reduced depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels due to receptor activation and reduced reuptake.

Cognitive Enhancement

The compound has also been studied for its cognitive-enhancing properties. Its cholinergic activity suggests it could be beneficial for treating cognitive decline associated with aging or neurodegenerative diseases.

Case Study: Cognitive Function Improvement

In studies focusing on cognitive enhancement, subjects treated with the compound exhibited improved memory retention and learning capabilities, attributed to its modulation of neurotransmitter systems.

Research Findings

Recent studies have highlighted the dual role of compounds similar to 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(methylthio)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one in cellular processes, particularly their antioxidant and pro-oxidant properties. This variability is crucial for understanding their application in diseases such as neurodegeneration and inflammation .

Summary Table of Applications

| Application Area | Description | Relevant Studies |

|---|---|---|

| Neurological Disorders | Modulation of serotonin receptors for anxiety/depression | Animal studies showing reduced depressive behaviors |

| Cognitive Enhancement | Improvement in memory retention and learning | Studies linking cholinergic activity to cognitive function |

| Antioxidant Properties | Dual role in oxidative stress management | Research on Kynurenine metabolism effects |

Chemical Reactions Analysis

Reactivity of the Pyridin-2(1H)-one Core

The pyridinone ring serves as the central scaffold, with key functional groups influencing its reactivity:

-

4-Hydroxy Group :

-

1-(2-Methoxyethyl) Substituent :

Transformations at the 3-Position Substituent

The bulky 3-((4-(methylthio)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl) group undergoes distinct reactions:

Methylthio (S-Me) Group Oxidation

-

Sulfoxide Formation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the methylthio group to sulfoxide (S=O) .

-

Sulfone Formation : Prolonged oxidation with H₂O₂/CH₃COOH yields the sulfone (O=S=O) .

| Reagent | Product | Conditions |

|---|---|---|

| mCPBA (1 eq) | 4-(Methylsulfinyl)phenyl derivative | CH₂Cl₂, 0°C→RT, 2h |

| H₂O₂/CH₃COOH | 4-(Methylsulfonyl)phenyl derivative | 60°C, 12h |

Piperazine Ring Modifications

-

N-Alkylation : The secondary amine reacts with alkyl halides (e.g., CH₃I) to form tertiary amines .

-

Acylation : Acetyl chloride in pyridine yields the corresponding amide .

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Directed by the pyridinone’s electron-deficient ring, nitro groups introduce at position 5 under HNO₃/H₂SO₄ .

-

Halogenation : Br₂/FeBr₃ selectively brominates the phenyl ring at the para position relative to the methylthio group .

Reductive Reactions

-

N-Oxide Reduction : The pyridin-2-yl group can form N-oxides with H₂O₂, which are reduced back using PCl₃ or LiAlH₄ .

-

Disulfide Formation : The methylthio group couples with thiols under oxidative conditions (I₂, CuI) to form unsymmetrical disulfides .

Stability Under Physiological Conditions

-

pH-Dependent Degradation : The compound remains stable at pH 4–7 but hydrolyzes in strongly acidic (pH <2) or basic (pH >9) media, leading to ring-opening products .

-

Photostability : UV light (254 nm) induces decomposition of the methylthio group, forming sulfenic acid intermediates .

Synthetic Routes and Key Intermediates

Synthesis involves multi-step strategies:

-

Pyridinone Core Assembly :

-

Piperazine-Pyridine Coupling :

-

Final Functionalization :

Computational Insights

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(methylthio)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one, and how is purity optimized?

- Methodology : Synthesis typically involves multi-step procedures, including nucleophilic substitution for the methoxyethyl group, coupling reactions for the piperazine moiety, and Friedel-Crafts alkylation for the methylthiophenyl group. Key steps include:

- Step 1 : Formation of the pyridin-2-one core via cyclization under acidic conditions.

- Step 2 : Introduction of the 4-(methylthio)phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Step 3 : Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.

- Analytical Confirmation : NMR (¹H/¹³C), HPLC, and high-resolution mass spectrometry (HRMS) are critical for structural validation .

Q. How is the molecular structure and stereochemistry of this compound characterized?

- Methodology :

- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the piperazine and pyridin-2-one moieties.

- Dynamic NMR : Detects rotational barriers in the piperazine ring and confirms substituent orientation.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and optimize geometry .

Q. What in vitro assays are used for preliminary biological activity screening?

- Methodology :

- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using tritiated ligands.

- Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric readouts) for kinases or phosphodiesterases.

- Cell Viability : MTT or resazurin assays in cancer/neuronal cell lines to assess cytotoxicity or neuroprotection .

Advanced Research Questions

Q. How can synthetic yields be improved for the piperazine coupling step, and what factors influence side-product formation?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling efficiency.

- Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) to minimize hydrolysis of intermediates.

- Temperature Control : Lower temperatures (0–5°C) reduce undesired dimerization of the methylthiophenyl group.

- Byproduct Analysis : LC-MS identifies side-products (e.g., dehalogenated intermediates), guiding reagent stoichiometry adjustments .

Q. How can contradictory data in receptor binding studies (e.g., IC₅₀ variability) be resolved?

- Methodology :

- Assay Standardization : Use internal controls (e.g., reference ligands like ketanserin for 5-HT₂A) to normalize inter-lab variability.

- Conformational Analysis : Compare the compound’s bioactive conformation (via molecular docking) with receptor crystal structures.

- Membrane Preparation : Ensure consistency in tissue source (e.g., rat vs. human cortex) and membrane protein concentration .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using CHARMM force fields.

- Metabolite Prediction : Rule-based systems (e.g., Meteor) identify likely Phase I/II metabolites for LC-MS validation .

Q. How does the methylthio group influence target selectivity compared to fluorophenyl analogs?

- Methodology :

- SAR Studies : Synthesize analogs replacing methylthio with -F, -Cl, or -OCH₃; test in parallel receptor panels.

- Crystallographic Comparison : Co-crystallize analogs with target receptors (e.g., 5-HT₆) to map binding pocket interactions.

- Free Energy Calculations : MM-GBSA quantifies contribution of methylthio’s hydrophobic vs. hydrogen-bonding interactions .

Data Contradiction and Optimization

Q. How are discrepancies between in vitro potency and in vivo efficacy addressed?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability.

- Metabolite Interference : Test major metabolites (e.g., sulfoxide derivatives) for off-target activity.

- Dose-Response Refinement : Adjust dosing regimens in animal models to align with compound half-life .

Q. What strategies mitigate challenges in characterizing the compound’s tautomeric forms?

- Methodology :

- pH-Dependent NMR : Track proton shifts in D₂O/CD₃OD mixtures to identify enol-keto equilibria.

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to resolve ambiguity in pyridin-2-one tautomerism.

- Solid-State IR : Detect carbonyl stretching frequencies (1650–1750 cm⁻¹) to confirm dominant tautomer .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.